molecular formula C11H13ClN2O B1425092 3-methoxy-4-(1H-pyrrol-1-yl)aniline hydrochloride CAS No. 1279219-16-7

3-methoxy-4-(1H-pyrrol-1-yl)aniline hydrochloride

Cat. No.: B1425092
CAS No.: 1279219-16-7
M. Wt: 224.68 g/mol
InChI Key: XJCASDPMKURQCG-UHFFFAOYSA-N
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Description

3-Methoxy-4-(1H-pyrrol-1-yl)aniline hydrochloride is a chemical compound characterized by its unique molecular structure, which includes a methoxy group, a pyrrole ring, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-4-(1H-pyrrol-1-yl)aniline hydrochloride typically involves the following steps:

  • Nitration: The starting material, 3-methoxyaniline, undergoes nitration to introduce a nitro group at the para position, forming 3-methoxy-4-nitroaniline.

  • Reduction: The nitro group in 3-methoxy-4-nitroaniline is reduced to an amine group, yielding 3-methoxy-4-aminobenzene.

  • Pyrrolylation: The amine group is then reacted with pyrrole to form 3-methoxy-4-(1H-pyrrol-1-yl)aniline.

  • Acidification: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthetic process.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-4-(1H-pyrrol-1-yl)aniline hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The aniline group can be oxidized to form nitroso, nitro, or azo derivatives.

  • Reduction: The nitro group, if present, can be reduced to an amine.

  • Substitution: The methoxy and pyrrole groups can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

  • Reduction: Reducing agents such as iron, tin, and hydrogen gas are often used.

  • Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.

Major Products Formed:

  • Oxidation Products: Nitroso derivatives, nitro compounds, and azo compounds.

  • Reduction Products: Amines.

  • Substitution Products: Substituted pyrroles and methoxybenzenes.

Scientific Research Applications

3-Methoxy-4-(1H-pyrrol-1-yl)aniline hydrochloride has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes.

  • Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.

  • Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-methoxy-4-(1H-pyrrol-1-yl)aniline hydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

  • 4-Methoxyaniline: Similar structure but lacks the pyrrole group.

  • 3-Methoxy-4-(1H-pyrrol-1-yl)benzene: Similar structure but without the amine group.

  • 3-Methoxy-4-(1H-pyrrol-1-yl)phenol: Similar structure but with a hydroxyl group instead of an amine.

Uniqueness: 3-Methoxy-4-(1H-pyrrol-1-yl)aniline hydrochloride is unique due to the presence of both the methoxy and pyrrole groups, which confer specific chemical and biological properties not found in the similar compounds listed above.

This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications

Properties

IUPAC Name

3-methoxy-4-pyrrol-1-ylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O.ClH/c1-14-11-8-9(12)4-5-10(11)13-6-2-3-7-13;/h2-8H,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJCASDPMKURQCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)N2C=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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